molecular formula C7H7BrClNO B1381803 5-Bromo-4-(chloromethyl)-2-methoxypyridine CAS No. 1227563-00-9

5-Bromo-4-(chloromethyl)-2-methoxypyridine

Cat. No.: B1381803
CAS No.: 1227563-00-9
M. Wt: 236.49 g/mol
InChI Key: NFWUOFDMFVKGOY-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(chloromethyl)-2-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-(chloromethyl)-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(chloromethyl)-2-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives with functional groups such as azides, thiols, or ethers.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: 4-(Chloromethyl)-2-methoxypyridine.

Scientific Research Applications

5-Bromo-4-(chloromethyl)-2-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.

    Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chloromethyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methoxypyridine: Lacks the bromine substituent, resulting in different reactivity and applications.

    5-Bromo-2-methoxypyridine:

    4-Bromo-2-methoxypyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

5-Bromo-4-(chloromethyl)-2-methoxypyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for diverse chemical transformations and the synthesis of complex molecules.

Properties

IUPAC Name

5-bromo-4-(chloromethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWUOFDMFVKGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265711
Record name 5-Bromo-4-(chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227563-00-9
Record name 5-Bromo-4-(chloromethyl)-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227563-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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